molecular formula C10H12FNO4S B2894172 N-(4-fluorophenyl)-N-(methylsulfonyl)alanine CAS No. 1008066-93-0

N-(4-fluorophenyl)-N-(methylsulfonyl)alanine

Cat. No.: B2894172
CAS No.: 1008066-93-0
M. Wt: 261.27
InChI Key: OYKQXERXKOJUFQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-(methylsulfonyl)alanine is an organic compound that features a fluorophenyl group and a methylsulfonyl group attached to an alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-(methylsulfonyl)alanine typically involves the following steps:

    Starting Materials: The synthesis begins with alanine, 4-fluoroaniline, and methylsulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Alanine is first protected to prevent unwanted side reactions. The protected alanine is then reacted with 4-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond. Finally, the methylsulfonyl group is introduced using methylsulfonyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N-(methylsulfonyl)alanine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The fluorophenyl group can be reduced under specific conditions to form the corresponding phenyl derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-(methylsulfonyl)alanine depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The fluorophenyl group can enhance binding affinity to certain targets, while the methylsulfonyl group can improve solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N-(methylsulfonyl)alanine: Similar structure but with a chlorine atom instead of fluorine.

    N-(4-bromophenyl)-N-(methylsulfonyl)alanine: Similar structure but with a bromine atom instead of fluorine.

    N-(4-methylphenyl)-N-(methylsulfonyl)alanine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

N-(4-fluorophenyl)-N-(methylsulfonyl)alanine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs.

Properties

IUPAC Name

2-(4-fluoro-N-methylsulfonylanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4S/c1-7(10(13)14)12(17(2,15)16)9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKQXERXKOJUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=CC=C(C=C1)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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